![molecular formula C12H18N2O2S B185569 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 314285-39-7](/img/structure/B185569.png)
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Research
The sulfonamide group is known for its ability to inhibit enzymes, making 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline a candidate for antimicrobial and anticancer applications. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanism of action and therapeutic potential.
Enzyme Inhibition Studies
Research indicates that compounds with sulfonamide groups can bind to specific enzymes, disrupting their activity. Investigating the binding affinity of this compound to various enzymes could reveal its potential as a therapeutic agent.
Biochemical Probes in Proteomics
The compound's structural features allow it to interact with biological targets such as receptors and enzymes involved in disease pathways. Studies on these interactions are crucial for understanding its mechanism of action and identifying potential therapeutic uses.
Material Science Applications
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Industrial production may optimize these routes for higher yields using advanced purification methods .
Case Studies
Case Study 1: Anticancer Activity
A study examined the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. Further investigations are ongoing to determine the precise mechanisms involved.
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that the compound could effectively inhibit certain proteases, which are critical in various disease processes. This finding supports its potential use in drug development targeting these enzymes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds . Its methylpiperidinyl group and sulfonyl linkage are key determinants of its chemical behavior and applications .
Biological Activity
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a sulfonyl group, which is known for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.35 g/mol . The structure includes:
- An aniline moiety that can interact with biological receptors.
- A sulfonamide functional group that may facilitate enzyme inhibition.
- A 4-methylpiperidine substituent, which enhances solubility and membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound has shown antimicrobial properties , potentially effective against various bacterial strains. The sulfonamide group is particularly relevant as many antibiotics utilize similar mechanisms to inhibit bacterial growth by targeting folic acid synthesis.
Anticancer Potential
The compound has also been investigated for its cytotoxic effects against cancer cell lines. Initial findings indicate that it may disrupt cellular processes in specific cancer types, although the exact mechanism remains to be fully elucidated. Studies have pointed towards its interaction with key enzymes involved in cell proliferation and survival pathways.
The biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, critical in various metabolic pathways.
- Receptor Interaction : The aniline structure allows for potential binding to various receptors, influencing downstream signaling pathways associated with cell growth and apoptosis.
- Cell Membrane Interaction : The piperidine moiety enhances the compound's ability to penetrate cellular membranes, facilitating its action within cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Piperidin-1-ylsulfonyl)aniline | C_{11}H_{16}N_{2}O_{2}S | Lacks methyl substitution on the piperidine ring |
4-Methoxy-3-(piperidin-1-ylsulfonyl)aniline | C_{12}H_{17}N_{2}O_{3}S | Contains a methoxy group which may alter solubility |
4-(3-Methylpiperidin-1-ylsulfonyl)aniline | C_{12}H_{18}N_{2}O_{2}S | Different piperidine substitution affecting activity |
This table illustrates how the specific substitution pattern of this compound enhances both solubility and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the biological efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values indicating effective growth inhibition. Further studies are warranted to explore the underlying mechanisms.
- Antimicrobial Testing : The compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Enzyme Inhibition Assays : Preliminary results suggest that this compound inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis, indicating its potential as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, coupling 4-methylpiperidine with 4-aminobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Moisture-sensitive reagents require anhydrous conditions. Yield improvements (70–85%) are achieved by slow reagent addition and extended stirring (12–24 hours) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it?
- Techniques :
- ¹H/¹³C NMR : Aromatic protons appear as doublets at δ 7.2–7.6 ppm; the piperidine methyl group resonates at δ 1.2–1.4 ppm. Sulfonyl groups lack protons but influence neighboring shifts .
- LCMS : Molecular ion peak at m/z 240.32 (M+H⁺) confirms molecular weight. Fragmentation patterns include loss of SO₂ (96 Da) and piperidine ring cleavage .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ .
Q. How is crystallographic data for this compound analyzed, and what software is recommended?
- Method : Single-crystal X-ray diffraction (SCXRD) with SHELX suite (SHELXD for structure solution, SHELXL for refinement). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Key Metrics : Bond angles (C–S–O ~107°), torsion angles (piperidine ring puckering), and Hirshfeld surface analysis for intermolecular interactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets like carbonic anhydrase?
- Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) using PDB structures (e.g., 4IWZ for carbonic anhydrase II). Docking scores (ΔG < −8 kcal/mol) indicate strong binding. Electrostatic potential maps highlight sulfonyl group affinity for Zn²⁺ in active sites .
- Validation : Compare docking poses with crystallographic data from analogous sulfonamide complexes. MD simulations (100 ns) assess stability of ligand-protein interactions .
Q. What strategies resolve contradictions in reported NMR or LCMS data across studies?
- Case Example : Discrepancies in aromatic proton splitting may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Validate assignments via 2D NMR (COSY, HSQC) and spiking with reference standards .
- LCMS Artifacts : Adduct formation (e.g., Na⁺ or K⁺) can skew m/z values. Use high-resolution MS (HRMS) and isotopic pattern analysis to confirm molecular formulas .
Q. How are reaction yields improved for derivatives with sterically hindered substituents?
- Optimization :
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yields by 15–20% for bulky derivatives .
- Catalysis : Pd/C or CuI catalysts facilitate coupling reactions under mild conditions (e.g., Ullmann-type aryl amination) .
Q. What are the limitations of DFT studies in predicting this compound’s electronic properties?
- Challenges : DFT (B3LYP/6-31G*) may underestimate non-covalent interactions (e.g., π-stacking) due to basis set limitations. Hybrid methods (M06-2X) or dispersion corrections (D3BJ) improve accuracy for sulfonyl-aromatic systems .
- Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKRLPMKLQAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355000 | |
Record name | 4-(4-Methylpiperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314285-39-7 | |
Record name | 4-(4-Methylpiperidine-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.